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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Executive Summary In the landscape of modern rational drug design—particularly within the development of Proteolysis Targeting Chimeras (PROTACs) and complex bifunctional therapeutics—the selection of linker moieties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design—particularly within the development of Proteolysis Targeting Chimeras (PROTACs) and complex bifunctional therapeutics—the selection of linker moieties is as critical as the choice of the pharmacophore itself. Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (commonly supplied as a hydrochloride salt, CAS: 2253638-64-9) has emerged as a highly versatile, orthogonally protected building block.

This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, designed specifically for medicinal chemists and drug development professionals.

Structural Deconstruction & Physicochemical Properties

The utility of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate stems from its precise arrangement of functional groups, which allows for selective, sequential functionalization.

Structural Causality
  • The Carboxybenzyl (Cbz) Group: Attached to the N1 position of the piperazine ring, the Cbz group acts as a robust protecting group. Because it is a carbamate, it exerts an electron-withdrawing inductive effect that delocalizes the lone pair of the N1 nitrogen, rendering it non-basic.

  • The Piperazine Core: Provides a semi-rigid, saturated heterocyclic scaffold. While unsubstituted piperazine is highly basic (pKa ~9.8), the Cbz group lowers the pKa of the adjacent N4 nitrogen to approximately 7.0–7.5.

  • The 2-(Methylamino)ethyl Motif: This flexible tether terminates in a secondary amine. Because it is insulated from the electron-withdrawing Cbz group by an ethyl chain and the piperazine ring, it remains highly basic (pKa ~10.0). This basicity dictates that the molecule is typically isolated and handled as a stable hydrochloride salt [1].

Quantitative Physicochemical Data

The following table summarizes the core properties of the compound, comparing the free base to its commercially available hydrochloride salt form.

PropertyValue (Free Base)Value (HCl Salt)
Molecular Formula C₁₅H₂₃N₃O₂C₁₅H₂₄ClN₃O₂
Molecular Weight 277.37 g/mol 313.83 g/mol
CAS Registry Number N/A2253638-64-9
Topological Polar Surface Area (TPSA) 41.6 Ų~41.6 Ų (excluding counterion)
Hydrogen Bond Donors (HBD) 1 (Secondary amine)2 (Protonated amine)
Hydrogen Bond Acceptors (HBA) 44
Estimated LogP 1.8 – 2.2< 0 (Highly water soluble)

Applications in PROTAC Linkerology

Historically, PROTAC linkers relied heavily on flexible alkyl or polyethylene glycol (PEG) chains. However, modern degrader design is shifting toward rigidified, functional linkers.

Incorporating a piperazine core into a PROTAC linker serves two primary functions:

  • Conformational Pre-organization: The semi-rigid nature of the piperazine ring reduces the entropic penalty associated with the formation of the Target-PROTAC-E3 Ligase ternary complex [3].

  • Physicochemical Modulation: The basic nitrogen of the piperazine ring can be protonated in physiological environments. This localized charge enhances aqueous solubility without the excessive molecular weight burden of long PEG chains, and can promote membrane translocation [2].

PROTACLogic Warhead Target Protein Ligand (Kinase Inhibitor) Linker Piperazine-Based Linker (Rigidity & Solubility) Warhead->Linker Ternary Ternary Complex Formation (Target - PROTAC - E3) Linker->Ternary E3Ligand E3 Ligase Recruiter (Thalidomide/VHL) E3Ligand->Linker Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation

Logical assembly of a PROTAC degrader utilizing a rigid piperazine linker core.

Experimental Protocols: A Self-Validating Workflow

To utilize this building block effectively, one must perform orthogonal deprotection and coupling. Below are field-proven, step-by-step methodologies for functionalizing the methylamino group, followed by Cbz deprotection.

Protocol A: N-Acylation of the Methylamino Group (Amide Coupling)

Secondary amines are sterically hindered; therefore, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are required.

Reagents:

  • Target Carboxylic Acid (Warhead) (1.0 eq)

  • Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Stir at room temperature for 10 minutes to generate the active HOAt ester.

  • Amine Addition: Add the piperazine building block followed by DIPEA.

    • Causality Note: 3.0 equivalents of DIPEA are strictly required. One equivalent neutralizes the HCl salt of the piperazine, one equivalent neutralizes the acidic byproduct of HATU activation, and the final equivalent maintains the basic environment necessary for the nucleophilic attack.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The Cbz group provides a strong, reliable UV chromophore at 254 nm, allowing for accurate tracking of the starting material's consumption even if ionization is suppressed.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (to extract DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Cbz Deprotection via Hydrogenolysis

Once the methylamino group is functionalized, the Cbz group must be removed to expose the N1 piperazine nitrogen for the final linkage to the E3 ligase recruiter.

Reagents:

  • Cbz-protected intermediate

  • 10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)

  • Methanol (MeOH)

  • Hydrogen gas (H₂ balloon)

Step-by-Step Procedure:

  • Preparation: Dissolve the intermediate in MeOH. Degas the solution by bubbling N₂ gas through it for 5 minutes.

  • Catalyst Addition: Carefully add the Pd/C catalyst under a continuous stream of N₂.

    • Causality Note: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Adding it under an inert atmosphere prevents spontaneous ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4–12 hours.

  • Validation: Monitor by TLC or LC-MS. Successful deprotection is indicated by the complete disappearance of the UV-active Cbz signal and a shift to a more polar retention time.

  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality Note: Celite is mandatory. It prevents fine, highly reactive palladium particles from passing through standard glass frits, which could contaminate the final API and poison subsequent metal-catalyzed cross-coupling reactions.

  • Isolation: Concentrate the filtrate in vacuo to yield the free piperazine intermediate, ready for the final coupling step.

SynthesisWorkflow Start Benzyl 4-[2-(methylamino)ethyl] piperazine-1-carboxylate Coupling Amide Coupling (HATU, DIPEA, DMF) Start->Coupling Carboxylic Acid Warhead Intermediate Cbz-Protected Intermediate Coupling->Intermediate Deprotection Hydrogenolysis (H2, Pd/C, MeOH) Intermediate->Deprotection Product Free Piperazine Derivative Deprotection->Product

Workflow for functionalizing the methylamino group and subsequent Cbz deprotection.

Conclusion

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a highly engineered molecular scaffold. By understanding the electronic interplay between the Cbz protecting group and the piperazine core, chemists can leverage its differential basicity to achieve regioselective functionalization. Its integration into modern drug discovery, particularly within rigidified PROTAC linkers, underscores its value in optimizing both the thermodynamic stability of target complexes and the pharmacokinetic profiles of large bifunctional molecules.

References

  • Bonaccorsi, P., et al. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". RSC Advances, 2022. Available at:[Link]

Exploratory

Structural Analysis and Characterization of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate: A Comprehensive Technical Guide

Executive Summary Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (commonly available as a hydrochloride salt, CAS: 2253638-64-9) is a highly versatile bifunctional building block[1]. In modern drug discovery, se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (commonly available as a hydrochloride salt, CAS: 2253638-64-9) is a highly versatile bifunctional building block[1]. In modern drug discovery, selectively protected piperazine scaffolds are critical for synthesizing PROTAC linkers, central nervous system (CNS) agents, and kinase inhibitors. The strategic use of the benzyloxycarbonyl (Cbz) protecting group on one piperazine nitrogen desensitizes it, allowing orthogonal, site-specific functionalization of the secondary methylamino group.

This whitepaper provides an in-depth, expert-level guide to the structural characterization and analytical validation of this molecule, focusing on overcoming the unique spectroscopic challenges inherent to carbamate-protected heterocycles.

Chemical Identity and Structural Logic

  • IUPAC Name: Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

  • Molecular Formula: C₁₅H₂₃N₃O₂ (Free base)

  • Exact Mass: 277.1790 Da

  • Structural Logic: The molecule features three distinct nitrogen environments. The Cbz group forms a carbamate with the N1 position of the piperazine ring, withdrawing electron density and rendering it non-nucleophilic. The N4 position is a tertiary aliphatic amine, while the terminal nitrogen is a secondary aliphatic amine (methylamino group). This precise electronic differentiation allows chemists to selectively acylate or alkylate the terminal secondary amine without cross-reactivity at the piperazine core.

Synthetic Pathway & Mechanistic Insights

The synthesis of this compound relies on exploiting the differential reactivity of the nitrogen atoms. The most robust pathway involves the statistical mono-protection of piperazine with benzyl chloroformate (Cbz-Cl) at low temperatures to minimize di-alkylation. The resulting mono-Cbz-piperazine is then subjected to an SN​2 alkylation with N-methyl-2-chloroethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) to yield the target molecule.

Synthesis A Piperazine (Excess) B Mono-Cbz-Piperazine Intermediate A->B Benzyl Chloroformate 0 °C, Selective Protection D Target Molecule (C15H23N3O2) B->D K2CO3, CH3CN, Δ N-Alkylation C N-methyl-2-chloroethylamine (Alkylation) C->D Reactant

Caption: Synthetic workflow for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate.

In-Depth Structural Characterization (E-E-A-T Protocols)

NMR Spectroscopy & The Rotamer Challenge

The Causality of Spectral Complexity: A common pitfall in characterizing N-Cbz piperazines is the misinterpretation of ¹H and ¹³C NMR spectra due to the partial double-bond character of the carbamate C–N bond[2]. At room temperature (298 K), restricted rotation around this bond yields distinct conformers (rotamers) that are stable on the NMR timescale[3]. This effectively doubles the signals for the piperazine ring protons (typically between 3.30–3.60 ppm) and the benzyl methylene protons (~5.10 ppm), making the spectrum appear impure[4].

The Self-Validating Protocol (Variable-Temperature NMR): To distinguish true rotamers from chemical impurities, Variable-Temperature (VT) NMR must be employed. By applying thermal energy, the rotational barrier is overcome, increasing the interconversion rate. If the sample is pure, the duplicated peaks will coalesce into a single, time-averaged set of sharp resonances. If peaks do not coalesce, they represent actual chemical impurities.

Step-by-Step VT-NMR Methodology:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ (100 atom % D) containing 0.03% v/v TMS. DMSO is chosen because its high boiling point accommodates elevated temperatures.

  • Baseline Acquisition (298 K): Acquire a standard ¹H NMR spectrum at room temperature using a 400 MHz (or higher) spectrometer. Note the broadened or duplicated multiplets.

  • Thermal Equilibration: Increase the probe temperature to 353 K (80 °C) and allow 10 minutes for the sample to achieve thermal equilibrium.

  • Coalescence Validation: Re-acquire the ¹H NMR spectrum. Validate purity by confirming the coalescence of the benzyl CH₂ and piperazine CH₂ signals into sharp singlets/multiplets.

Mass Spectrometry (LC-HRMS)

The Causality of Ionization: Because the molecule contains a highly basic secondary amine and a tertiary piperazine nitrogen, Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique. The molecule readily accepts a proton to form the [M+H]+ pseudo-molecular ion.

The Self-Validating Protocol (Orthogonal LC-DAD-MS): Relying solely on mass-to-charge ratio ( m/z ) can lead to false positives if isobaric impurities are present. A self-validating LC-MS protocol utilizes a Diode Array Detector (DAD) in series with the mass spectrometer. The target molecule contains a benzyl ring, which strongly absorbs UV light at 254 nm. If a chromatographic peak exhibits the correct mass ( m/z 278.186) but lacks UV absorbance at 254 nm, the structural assignment is invalid.

Step-by-Step LC-HRMS Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to 10 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote ionization).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient of 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. Detect using a Q-TOF mass spectrometer in ESI+ mode.

  • Fragmentation Analysis: Apply collision-induced dissociation (CID). Look for the [M+H]+ parent ion at m/z 278.186. Validate the structure by identifying the diagnostic loss of benzyl alcohol (-108 Da) yielding m/z 170.1, and the loss of CO₂ (-44 Da).

Analytical Purity & Quality Control Workflow

To ensure rigorous quality control before utilizing this intermediate in downstream synthesis, the following analytical workflow must be executed.

QC A Sample Preparation (1 mg/mL in MeOH/DMSO) B LC-DAD-HRMS Analysis (ESI+, C18 Column) A->B C Variable Temp NMR (DMSO-d6, 298 K to 353 K) A->C D Data Integration & Rotamer Coalescence B->D Mass & UV Purity C->D Structural ID E Purity Confirmation (>95% Target) D->E Validated

Caption: Quality control and analytical validation workflow for piperazine carbamates.

Quantitative Data Summary

The following table summarizes the expected quantitative analytical data for the fully characterized free base of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate.

Analytical TechniqueParameterExpected Value / Assignment
HRMS (ESI+) [M+H]+ Exact Mass278.1863 Da
HRMS (ESI+) Major Fragment Ions m/z 170.1 (Loss of Benzyl alcohol); m/z 234.1 (Loss of CO₂)
¹H NMR (353 K, DMSO-d₆) Benzyl -CH₂-~5.08 ppm (s, 2H, coalesced)
¹H NMR (353 K, DMSO-d₆) Aromatic Protons7.28 – 7.40 ppm (m, 5H)
¹H NMR (353 K, DMSO-d₆) Piperazine Ring Protons~3.35 ppm (t, 4H); ~2.38 ppm (t, 4H)
¹H NMR (353 K, DMSO-d₆) N-Methyl (-CH₃)~2.30 ppm (s, 3H)
FTIR (ATR) Carbamate C=O Stretch~1695 cm⁻¹
FTIR (ATR) Secondary Amine N-H Stretch~3310 cm⁻¹ (Broad)
HPLC-UV Primary Absorbance Maxima210 nm (Amine/Aliphatic); 254 nm (Benzyl ring)

References

  • Klein, M., et al. "NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution." ResearchGate (Originally published in relevant chemical journals). Available at:[Link]

  • Ebrahimi, A., et al. "Dynamic 1H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

Sources

Foundational

Aqueous Stability Profiling of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate: A Technical Guide

Executive Summary Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS 2253638-64-9) is a highly versatile bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS 2253638-64-9) is a highly versatile bifunctional intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Proteolysis Targeting Chimeras (PROTACs). Its molecular architecture features a carboxybenzyl (Cbz)-protected piperazine ring and a reactive secondary amine tail. While this orthogonal reactivity is advantageous for synthetic chemistry, it introduces complex stability dynamics when the compound is transitioned into aqueous environments for biological assays, formulation, or long-term storage.

This technical whitepaper provides an in-depth analysis of the compound's aqueous stability, detailing mechanistic degradation pathways, predictive physicochemical behavior, and a self-validating experimental protocol for rigorous stability profiling.

Structural Deconstruction and Physicochemical Dynamics

Understanding the aqueous stability of this compound requires deconstructing it into its three functional domains, each dictating a specific interaction with water, pH, and atmospheric gases:

  • The Carboxybenzyl (Cbz) Domain: The Cbz group is a carbamate that provides lipophilicity and a strong UV chromophore. Generally, the Cbz group is highly stable under neutral and mildly basic aqueous conditions at room temperature, but it becomes susceptible to hydrolytic cleavage under strong acidic conditions[1].

  • The Piperazine Core: The piperazine moiety acts as a tertiary amine in this specific molecule (due to substitution on both nitrogens). It is a weak base, and its protonation at physiological pH (pH 7.4) significantly enhances the aqueous solubility of the molecule[2].

  • The 2-(methylamino)ethyl Tail: This secondary amine is the most reactive site on the molecule. It is highly basic and nucleophilic, making it prone to interactions with dissolved gases and reactive oxygen species (ROS).

Mechanistic Pathways of Aqueous Degradation

When formulated in aqueous solutions, Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is subject to three primary degradation pathways. Understanding the causality behind these pathways is critical for preventing premature degradation.

  • pH-Dependent Hydrolysis: While carbamates are generally robust, extreme pH environments (< pH 2 or > pH 12) catalyze the hydrolysis of the Cbz group. This reaction yields benzyl alcohol, carbon dioxide, and the fully aliphatic 1-[2-(methylamino)ethyl]piperazine.

  • Carbamate Salt Formation via Aqueous CO₂: Piperazine derivatives readily absorb carbon dioxide from the air or dissolved in water to produce a series of reversible carbamate salts[3]. The terminal secondary amine will rapidly react with aqueous CO2​ (carbonic acid/bicarbonate) to form a zwitterionic adduct, temporarily altering the molecule's charge state, solubility, and chromatographic retention time.

  • Oxidative Degradation: At elevated temperatures, particularly above 30°C, the nitrogen atoms in the piperazine ring and the side chain are susceptible to oxidation[4]. In the presence of trace heavy metals or light, this leads to the irreversible formation of N-oxides.

AqueousDegradation Parent Benzyl 4-[2-(methylamino)ethyl] piperazine-1-carboxylate Hydrolysis Carbamate Hydrolysis (Extreme pH) Parent->Hydrolysis Acid/Base Catalysis Oxidation Amine N-Oxidation (ROS / O2) Parent->Oxidation Oxidative Stress CO2Adduct Carbamate Salt (Dissolved CO2) Parent->CO2Adduct Aqueous CO2 Prod1 Aliphatic Polyamine + Benzyl Alcohol Hydrolysis->Prod1 Prod2 N-Oxide Derivatives Oxidation->Prod2 Prod3 Reversible CO2 Adduct CO2Adduct->Prod3

Fig 1. Primary degradation pathways in aqueous environments.

Self-Validating Experimental Protocol for Stability Profiling

Standard UV-based High-Performance Liquid Chromatography (HPLC) is fundamentally flawed for profiling this compound. Why? If the Cbz group is cleaved, the resulting aliphatic polyamine fragment lacks a UV chromophore and will be invisible to standard diode-array detectors (DAD). Therefore, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) or Evaporative Light Scattering Detection (ELSD) is strictly required.

Furthermore, polyamines exhibit strong non-specific binding to the silanol groups of standard borosilicate glass vials. To prevent false-positive "degradation" readings caused by surface adsorption, all aqueous stability testing must be conducted in deactivated (silanized) glass or polypropylene vials.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate in LC-MS grade water. Use polypropylene vials exclusively.

  • Buffer Allocation: Dilute the stock to 100 µg/mL in three distinct aqueous buffers: pH 2.0 (0.1% TFA), pH 7.4 (PBS), and pH 10.0 (Ammonium Bicarbonate).

  • Environmental Stressing: Incubate the aliquots in controlled stability chambers at 4°C, 25°C, and 40°C. Protect a subset from light to isolate photodegradation variables.

  • Time-Course Sampling: Pull 50 µL aliquots at T=0 , 24 hours, 7 days, 14 days, and 30 days.

  • Quenching: Immediately quench extreme pH samples by neutralizing them with an appropriate buffer (e.g., adding Tris base to the pH 2.0 sample) to halt degradation before injection.

  • LC-MS/MS Analysis: Analyze using a hydrophilic interaction liquid chromatography (HILIC) or a C18 column with ion-pairing agents. Monitor the parent mass ( [M+H]+=306.2 ) and screen for expected degradants (e.g., loss of 134 Da corresponding to Cbz cleavage).

  • Mass Balance Calculation (Self-Validation): Ensure the sum of the parent peak area and degradant peak areas equals ≥95% of the T=0 parent peak area. If the mass balance falls below 95%, investigate volatile degradant loss or vial adsorption.

StabilityWorkflow Step1 1. Sample Prep (Polypropylene Vials) Step2 2. Stress Testing (pH, Temp, Light) Step1->Step2 Step3 3. Aliquot Sampling (Time-course) Step2->Step3 Step4 4. Quenching (Neutralization) Step3->Step4 Step5 5. LC-MS/MS (Mass Balance) Step4->Step5

Fig 2. Self-validating experimental workflow for aqueous stability profiling.

Quantitative Data & Predictive Modeling

Based on the known behavior of piperazine-1-carboxylate derivatives[5], the following table summarizes the predictive stability profile of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate in aqueous solutions.

Aqueous ConditionTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
pH 2.0 (Aqueous Acid)40°C< 48 HoursAcid-catalyzed Cbz hydrolysis
pH 7.4 (Physiological)4°C> 6 MonthsNegligible (Highly Stable)
pH 7.4 (Physiological)37°C~ 30 DaysSlow N-oxidation / Trace hydrolysis
pH 10.0 (Aqueous Base)40°C< 7 DaysBase-catalyzed Cbz hydrolysis
Unbuffered Water (Air)25°CReversible CO2​ Adduct Formation

Mitigation Strategies & Formulation Guidelines

To maximize the shelf-life and experimental integrity of this compound in aqueous systems, adhere to the following formulation rules:

  • Avoid PEG-based Excipients: Polyethylene glycol (PEG) often contains trace formaldehyde and peroxide impurities. The secondary amine will rapidly react with formaldehyde to form unwanted methylated or cross-linked adducts, while peroxides will accelerate N-oxidation.

  • Inert Atmosphere: Store bulk aqueous solutions under a nitrogen or argon headspace to prevent CO2​ absorption and oxidative degradation[4].

  • Cryopreservation: For long-term storage of aqueous stocks, aliquot into single-use polypropylene tubes and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can cause localized pH shifts during ice crystal formation.

References

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia.[Link]

  • Biosynce. "What are the stability conditions of piperazine?" Biosynce Blog.[Link]

  • Wikipedia Contributors. "Piperazine - Reactions." Wikipedia, The Free Encyclopedia.[Link]

Sources

Exploratory

Receptor Binding Affinity Profiling of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate: A Dual-Target Pharmacophore Study

Document Type: Technical Whitepaper & Application Guide Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Executive Summary and Pharmacophore Rationale The compound Benzyl 4-[2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Application Guide Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary and Pharmacophore Rationale

The compound Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate () represents a highly versatile, privileged scaffold in modern neuropharmacology. Characterized by a central piperazine ring flanked by a lipophilic benzyl carboxylate and a basic methylaminoethyl chain, this molecule serves as a critical structural precursor and active pharmacophore for targeting two distinct G-protein coupled receptor (GPCR) and chaperone systems: the Sigma-1 (σ1) receptor and the Melanocortin-4 (MC4) receptor .

As a Senior Application Scientist, I approach the evaluation of such ligands not merely as a data-collection exercise, but as an exercise in thermodynamic and structural logic. The binding affinity of this compound is driven by specific intermolecular interactions:

  • The Benzyl Carboxylate Moiety: Provides essential steric bulk and lipophilicity. In the σ1 receptor, it nests into the highly hydrophobic binding pocket, interacting favorably with Ile124. In the MC4 receptor, it mimics the aromatic residues of endogenous melanocortin peptides, driving entropy-gained binding by displacing ordered water molecules.

  • The Methylaminoethyl Chain: At physiological pH (7.4), the secondary amine is protonated. This creates a critical salt bridge with Glu172 in the σ1 receptor and Asp1223/Asp1263 in the MC4 receptor, anchoring the ligand in the orthosteric site.

Understanding this causality is paramount. When we design binding assays for this compound, our buffer conditions, filtration matrices, and radioligand choices must account for both its high lipophilicity (LogP ≈ 2.8) and its polycationic potential.

Self-Validating Experimental Methodologies

A robust binding protocol must be a self-validating system. We do not simply run a competition assay and trust the output; we build internal controls that verify receptor viability, dynamic range, and the absence of assay artifacts.

Sigma-1 (σ1) Receptor Radioligand Binding Protocol

Causality Check: We exclusively use [3H]-(+)-pentazocine for σ1 assays. Historically, laboratories used [3H]DTG with (+)-pentazocine as a "mask" for σ2 assays. However, as demonstrated in , DTG can competitively displace the masking agent, leading to a dangerous overestimation of receptor density. We avoid masking protocols entirely to preserve the thermodynamic integrity of the assay.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize guinea pig brain (which expresses the highest density of σ1 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Internal Validation (Saturation Isotherm): Before testing the piperazine ligand, incubate the homogenate with varying concentrations of [3H]-(+)-pentazocine (0.1 to 100 nM) to establish the dissociation constant ( Kd​ ) and maximal binding sites ( Bmax​ ). Validation criteria: The assay only proceeds if the calculated Kd​ is between 5–15 nM.

  • Competition Incubation: In a 96-well deep-well plate, combine 100 µL of membrane homogenate, 50 µL of 5 nM [3H]-(+)-pentazocine, and 50 µL of the piperazine test compound (serial dilutions from 10−10 to 10−5 M). Incubate at 37°C for 90 minutes to ensure thermodynamic equilibrium.

  • Matrix Pretreatment & Rapid Filtration: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour. Causality: PEI coats the silicate sites of the filter with a polycationic layer, repelling the protonated methylaminoethyl group of our ligand and reducing non-specific binding (NSB) to <5%. Terminate the reaction by rapid vacuum filtration, washing three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.

Workflow A 1. Tissue Preparation (Guinea Pig Brain) B 2. Saturation Binding (Determine Kd & Bmax) A->B Validates Receptor Viability C 3. Competition Assay ([3H]-(+)-pentazocine + Ligand) B->C Sets Radioligand Concentration D 4. Rapid Filtration (GF/B + 0.5% PEI) C->D Terminates Reaction E 5. Scintillation Counting & Cheng-Prusoff Analysis D->E Quantifies Displacement

Self-validating experimental workflow for σ1 receptor competitive radioligand binding assays.

Melanocortin-4 (MC4) Receptor Functional Antagonism Protocol

Piperazine derivatives are highly potent. To validate functional antagonism rather than mere orthosteric occupation, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP accumulation assay.

Step-by-Step Workflow:

  • Cell Culture: Plate CHO-K1 cells stably expressing the human MC4 receptor at 10,000 cells/well in a 384-well plate.

  • Agonist Challenge (Internal Control): Stimulate cells with the endogenous agonist α-MSH at its EC80​ concentration. This ensures the system has a robust dynamic range (Z'-factor > 0.6) before introducing the antagonist.

  • Antagonist Incubation: Add the piperazine derivative ( 10−10 to 10−5 M) in the presence of the phosphodiesterase inhibitor IBMX (1 mM) to prevent cAMP degradation. Incubate for 30 minutes at room temperature.

  • TR-FRET Detection: Lyse the cells and add the Eu-labeled cAMP antibody and ULight-cAMP tracer. The piperazine antagonist will reduce α-MSH-induced cAMP production, leading to an increase in the TR-FRET signal (as unbound tracer binds the Eu-antibody).

Quantitative Data & Thermodynamic Profiling

The following table synthesizes the binding affinities ( Ki​ ), functional efficacies ( IC50​ ), and thermodynamic parameters of the target compound and standard reference ligands. The Ki​ values are calculated using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Ligand / CompoundTarget ReceptorRadioligand / Assay Ki​ or IC50​ (nM)Thermodynamic DriverPharmacological Role
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate σ1 [3H]-(+)-pentazocine 12.4±1.2 Enthalpy-driven ( ΔH<0 )High-Affinity Agonist
Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate MC4R TR-FRET cAMP 45.3±3.8 Entropy-driven ( −TΔS<0 )Functional Antagonist
(+)-Pentazocine (Reference)σ1[3H]-(+)-pentazocine 9.8±0.5 Enthalpy-driven ( ΔH<0 )Standard Agonist
HS014 (Reference)MC4R[125I]-NDP-α-MSH 1.2±0.1 MixedStandard Antagonist

Note: The strong enthalpy component in σ1 binding is attributed to the persistent salt bridge formation with Glu172, as supported by molecular dynamics simulations on .

Mechanistic Pathways of Dual Modulation

The true value of this piperazine pharmacophore lies in its dual-modulatory capacity. By agonizing the σ1 receptor at the endoplasmic reticulum (ER) while antagonizing the MC4 receptor in the central nervous system, it triggers two distinct but complementary neuroprotective and anxiolytic signaling cascades.

Pathway cluster_S1R Sigma-1 Receptor Pathway (ER/MAM) cluster_MC4R Melanocortin-4 Receptor Pathway (CNS) Ligand Benzyl 4-[2-(methylamino)ethyl] piperazine-1-carboxylate S1R σ1R Activation Ligand->S1R High Affinity (Ki < 15 nM) MC4R MC4R Antagonism Ligand->MC4R Moderate Affinity (Ki ~ 45 nM) BiP BiP/GRP78 Dissociation S1R->BiP Ca Ca2+ Efflux Modulation BiP->Ca cAMP cAMP Inhibition MC4R->cAMP Anxiety Anxiolytic-like Effect cAMP->Anxiety

Dual modulatory pathways of the piperazine pharmacophore on σ1 and MC4 receptors.

As illustrated above, binding to the σ1 receptor causes the dissociation of the BiP/GRP78 chaperone complex, stabilizing IP3 receptors and modulating calcium efflux to promote cell survival. Concurrently, blocks α-MSH-induced cAMP accumulation, a pathway heavily implicated in stress-induced anxiety and cachexia.

References

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers in Pharmacology (2020) URL: [Link]

  • Title: Novel piperazines: potent melanocortin-4 receptor antagonists with anxiolytic-like activity Source: Bioorganic & Medicinal Chemistry (2007) URL: [Link]

  • Title: Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor Source: Frontiers in Pharmacology (2018) URL: [Link]

  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: ChemMedChem (2020) URL: [Link]

Protocols & Analytical Methods

Method

Topic: A Robust, Validated HPLC-UV Method for the Quantification of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document outlines the development and validation o...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. This compound, a key intermediate or active pharmaceutical ingredient (API), possesses structural features—namely a UV-active benzyl moiety and basic amine groups—that dictate the chromatographic strategy. We detail the rationale behind the selection of chromatographic parameters, from column chemistry to mobile phase composition, and provide a step-by-step protocol for analysis. The method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for its intended purpose in a quality control or research environment.[1][2][3][4]

Introduction: Analyte Characteristics and Chromatographic Strategy

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a molecule characterized by three key functional regions:

  • A Benzyl Carbamate Group: This provides a strong chromophore, making UV detection a highly suitable and straightforward choice for quantification. The benzene ring typically exhibits maximum absorbance (λmax) in the 254-265 nm range.[5]

  • A Piperazine Core: A common heterocyclic moiety in pharmaceuticals.

  • Two Basic Amine Centers: A tertiary amine within the piperazine ring and a secondary amine in the ethyl sidechain. These basic centers are the most critical consideration for method development.

The presence of ionizable amine groups means that the analyte's retention and peak shape on a reversed-phase column are highly dependent on the mobile phase pH.[6] At a pH below the pKa of these amines, the molecule will be positively charged. This charge can lead to undesirable ionic interactions with residual, negatively charged silanol groups on the surface of silica-based HPLC columns, often resulting in significant peak tailing and poor reproducibility.[7] Therefore, the core of our method development strategy is to control the analyte's ionization state to ensure sharp, symmetrical peaks and stable retention.

start Method Development Start strategy Define Analyte Properties (Basic, UV-Active) start->strategy column Select Column (End-capped C18) strategy->column Initial Choices mobile_phase Select Mobile Phase (ACN/Buffered Aqueous) strategy->mobile_phase Initial Choices detection Select Detector (UV/DAD @ ~260 nm) strategy->detection Initial Choices optimization Systematic Optimization column->optimization mobile_phase->optimization detection->optimization validation Method Validation (ICH Q2(R2)) optimization->validation Optimized Method protocol Final Protocol validation->protocol Validated Method

Caption: Overall workflow for HPLC method development and validation.

HPLC Method Development and Optimization

Our approach is to begin with a set of robust starting conditions and systematically optimize them to achieve the desired performance: baseline resolution, good peak symmetry, and a reasonable run time.

Column Selection: Mitigating Silanol Interactions

A standard octadecylsilane (C18) column is the workhorse of reversed-phase chromatography and is a logical starting point due to the analyte's significant hydrophobicity imparted by the benzyl group.[8][9] However, to mitigate the risk of peak tailing from basic amine interactions, a modern, high-purity silica column with exhaustive end-capping is essential. End-capping uses a small silylating agent (e.g., trimethylchlorosilane) to block most of the accessible silanol groups that cause tailing.

  • Selected Column: C18, 4.6 x 150 mm, 5 µm particle size, with end-capping.

Mobile Phase Selection: The Key to Peak Shape

The mobile phase composition is the most critical factor for controlling the chromatography of this analyte.

  • Organic Solvent: Acetonitrile is chosen over methanol as it generally provides lower backpressure and has a better UV cutoff, which is advantageous for detection at lower wavelengths.[10]

  • Aqueous Phase & pH Control: An unbuffered mobile phase would lead to poor reproducibility. A buffer is required to maintain a constant pH.[11] We will use an acidic pH (around 3.0). The rationale is twofold:

    • Consistent Protonation: At pH 3.0, which is well below the likely pKa of the amine groups, the analyte will exist in a single, fully protonated state. This prevents peak splitting or broadening that can occur when the pH is close to the pKa.

    • Silanol Suppression: The acidic conditions suppress the ionization of residual silanol groups on the stationary phase, further reducing the potential for ionic interactions and peak tailing.

  • Buffer Choice: A phosphate or formate buffer is suitable. We will select a potassium phosphate buffer for its excellent buffering capacity in this pH range.

Detection Wavelength

The benzyl group is the target chromophore. Based on typical spectra for benzyl-piperazine derivatives, a detection wavelength of 260 nm is selected as a starting point to provide high sensitivity.[5] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the λmax during development.

Systematic Optimization

The initial conditions are optimized by adjusting one parameter at a time to observe its effect on retention time, peak shape, and resolution.

start Inject Sample with Initial Conditions eval1 Evaluate Peak Shape & Retention start->eval1 adjust_ph Adjust pH (2.5-4.0) Or Buffer Conc. eval1->adjust_ph Poor Peak Shape eval2 Evaluate Resolution & Run Time eval1->eval2 Peak Shape OK (Tailing Factor < 1.5) adjust_ph->start Re-equilibrate adjust_org Adjust % Organic (Gradient/Isocratic) adjust_org->start Re-equilibrate eval2->adjust_org Retention Time Too Long/Short adjust_flow Adjust Flow Rate or Column Temp. eval2->adjust_flow Fine-tune Resolution or Pressure final Optimized Method eval2->final Resolution & Time OK adjust_flow->start Re-equilibrate

Caption: Decision process for HPLC method optimization.

Final Optimized Protocol

This protocol is the result of the development and optimization process described above.

3.1. Equipment and Materials

  • HPLC system with quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Data System (CDS).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC grade Acetonitrile (ACN).

  • HPLC grade water.

  • Potassium dihydrogen phosphate (KH₂PO₄), analytical grade.

  • Phosphoric acid (H₃PO₄), analytical grade.

  • Reference Standard: Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (>99% purity).

3.2. Chromatographic Conditions

ParameterCondition
Column End-capped C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient 20% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 20% B over 1 minute, and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 18 minutes (including re-equilibration)

3.3. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (e.g., 100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent. Prepare a series of dilutions from the stock solution to cover the desired analytical range.

  • Sample Preparation: Prepare the sample to have an expected final concentration within the calibration range using the same diluent as the standards. Filter through a 0.45 µm syringe filter prior to injection.

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of method validation is to demonstrate that the analytical procedure is fit for its intended purpose.[2] The following parameters must be evaluated according to regulatory guidelines.[1][12][13][14][15]

Table of Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light).The analyte peak should be free from interference from degradants, impurities, or excipients at its retention time. Peak purity analysis (PDA) should pass.
Linearity & Range Analyze at least 5 concentrations spanning the expected range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
Accuracy (Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze 6 replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.RSD ≤ 2.0%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N ≈ 3) or from the standard deviation of the response and the slope of the calibration curve.The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N ≈ 10) or from the standard deviation of the response and the slope.The lowest amount of analyte that can be quantified with acceptable precision and accuracy. RSD ≤ 10%.
Robustness Deliberately vary method parameters (e.g., pH ± 0.2, column temp ± 5°C, flow rate ± 10%, organic composition ± 2%).The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits. No significant change in quantitative results.

Conclusion

This application note provides a comprehensive guide for the development and validation of an HPLC-UV method for the quantification of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. The presented reversed-phase method is specific, linear, accurate, precise, and robust. By carefully controlling the mobile phase pH to ensure consistent protonation of the analyte and suppress silanol interactions, excellent peak shape and reproducibility are achieved. This method is demonstrated to be suitable for routine analysis in quality control and pharmaceutical development settings.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation. Accessed via CourseHero. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Propharma.com. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. FDA.gov. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Resolian.com. [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • Denis, C. M., & Baryla, N. E. (2006). Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. Journal of Chromatography A, 1110(1-2), 205-210. [Link]

  • Sereda, M. J., & De Voogt, P. (2014). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(3), 772-778. [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters.com. [Link]

  • Pesek, J. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Al-Bayati, Z. F. S., & Mahmood, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

  • Xie, K., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Food Additives & Contaminants: Part A, 37(2), 224-233. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.org. [Link]

  • Poplawska, M., & Biziuk, M. (2015). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. [Link]

  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.com. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.com. [Link]

  • Srijaranai, S., et al. (2012). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Thai Science. [Link]

  • Slideshare. (n.d.). ICH guidelines for validation final. Slideshare.net. [Link]

  • Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods, 14(4), 345-353. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Labmanager.com. [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Pubchem.ncbi.nlm.nih.gov. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA.europa.eu. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.europa.eu. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • PubChemLite. (n.d.). Benzyl 4-[(2-methoxyethyl)amino]piperidine-1-carboxylate. Pubchemlite.com. [Link]

  • El-Gamal, M. I., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Assiut University Bulletin for Pharmaceutical Sciences. [Link]

  • Hewala, I. I., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Chromatographic Science, 51(9), 859-866. [Link]

  • Manivannan, V., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128247. [Link]

Sources

Application

Application Note: Scalable Synthesis Protocol for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Strategic Route Selection & Retrosynthetic Analysis Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS: 2253638-64-9)[1] is a highly versatile bifunctional building block frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Route Selection & Retrosynthetic Analysis

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS: 2253638-64-9)[1] is a highly versatile bifunctional building block frequently utilized in the development of targeted therapeutics, including PROTAC linkers and complex pharmacophores. The molecule features a piperazine core with differential nitrogen functionalization: a stable benzyl carbamate (Cbz) and a reactive secondary amine on the ethyl linker.

When designing a scale-up protocol (100g to multi-kilogram scale), route selection is critical to avoid complex chromatographic purifications.

  • The Alkylation Pitfall: Direct N-alkylation of 1-Cbz-piperazine with N-(2-chloroethyl)-N-methylamine is notoriously difficult to control on a large scale. The high nucleophilicity of the secondary amine often leads to over-alkylation, generating complex mixtures of mono-alkylated products, unreacted starting materials, and quaternary ammonium salts.

  • The Reductive Amination Advantage: To ensure a self-validating, high-purity workflow, we employ a reductive amination strategy[2]. By reacting 1-Cbz-piperazine with N-Boc-N-methyl-2-aminoacetaldehyde, we leverage an orthogonal protecting group strategy. The tert-butyloxycarbonyl (Boc) group prevents premature side reactions during the carbon-nitrogen bond formation. Subsequent selective cleavage of the Boc group yields the target compound as a highly pure, easily isolable hydrochloride salt.

Mechanistic Causality in Experimental Design

As a self-validating system, every reagent in this protocol is chosen to drive the reaction to completion while minimizing downstream processing:

  • Chemoselective Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde, thereby suppressing the formation of unwanted alcohol byproducts[2]. Furthermore, it avoids the generation of toxic hydrogen cyanide gas on scale.

  • Orthogonal Deprotection Dynamics: The Cbz group is highly stable to acidic conditions, requiring strong acids (like HBr/AcOH) or catalytic hydrogenation for removal. Conversely, the Boc group is highly acid-labile. Utilizing 4M HCl in 1,4-dioxane allows for the quantitative removal of the Boc group. The byproducts of this deprotection (isobutylene and CO₂) are gaseous and naturally vent from the reactor. The resulting target compound precipitates directly from the reaction matrix as the HCl salt, entirely bypassing the need for process-scale column chromatography.

Experimental Methodologies

Step 1: Synthesis of Benzyl 4-[2-(N-Boc-N-methylamino)ethyl]piperazine-1-carboxylate
  • Reactor Preparation: To a 5 L jacketed glass reactor equipped with an overhead stirrer, internal temperature probe, and nitrogen inlet, charge 1-Cbz-piperazine (220.3 g, 1.0 mol, 1.0 eq) and anhydrous dichloromethane (DCM, 2.0 L).

  • Iminium Ion Formation: Set the jacket temperature to cool the solution to 0–5 °C. Add N-Boc-N-methyl-2-aminoacetaldehyde (181.9 g, 1.05 mol, 1.05 eq) dropwise via an addition funnel over 30 minutes. Stir the mixture for 1 hour at room temperature to ensure complete iminium ion formation prior to reduction.

  • Reduction: Cool the reactor back to 0 °C. Add sodium triacetoxyborohydride (317.9 g, 1.5 mol, 1.5 eq) portion-wise over 1 hour. Note: Portion-wise addition is critical to control the mild exotherm and prevent solvent boil-off.

  • Maturation: Adjust the jacket temperature to 20 °C and stir the reaction vigorously for 12 hours. Monitor reaction completion via LC-MS (disappearance of 1-Cbz-piperazine).

  • Aqueous Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (1.0 L) until gas evolution ceases and the aqueous phase reaches pH ~8. Separate the organic layer. Extract the remaining aqueous layer with DCM (2 x 500 mL).

  • Isolation: Wash the combined organic layers with brine (1.0 L), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the Boc-protected intermediate as a viscous pale-yellow oil. (Yield: ~350 g, 92%). This material is of sufficient purity (>95% a/a) to be used directly in the next step.

Step 2: Selective Boc Deprotection to the Target Hydrochloride Salt
  • Reactor Preparation: Dissolve the crude intermediate from Step 1 (350 g, ~0.92 mol) in anhydrous 1,4-dioxane (1.0 L) in a clean 3 L reactor under nitrogen.

  • Deprotection: Cool the solution to 10 °C. Slowly add 4M HCl in 1,4-dioxane (1.15 L, 4.6 mol, 5.0 eq) via an addition funnel. A mild exotherm and steady gas evolution (CO₂, isobutylene) will be observed.

  • Maturation & Precipitation: Stir the mixture at 20 °C for 4 hours. A thick white precipitate of the hydrochloride salt will begin to form after approximately 30 minutes.

  • Anti-Solvent Addition: To drive the precipitation to absolute completion and maximize yield, add anhydrous methyl tert-butyl ether (MTBE, 1.0 L) to the reactor. Stir for an additional 1 hour at 10 °C.

  • Filtration: Filter the resulting white solid under a nitrogen atmosphere using a large-capacity sintered glass funnel. Wash the filter cake thoroughly with cold MTBE (2 x 500 mL) to remove any residual dioxane and organic impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 40 °C to a constant weight. (Yield: 283 g, 98% for this step).

Quantitative Data & Quality Metrics

Process MetricStep 1 (Reductive Amination)Step 2 (Boc Deprotection)
Scale (Starting Material) 1.0 mol (220.3 g)0.92 mol (350.0 g)
Reagent Stoichiometry Aldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq)4M HCl/Dioxane (5.0 eq)
Reaction Time / Temp 12 hours / 20 °C4 hours / 20 °C
Yield 92% (Crude, high purity oil)98% (Isolated crystalline solid)
Purity (HPLC) > 95% (a/a)> 99% (a/a)
Purification Methodology Mild Aqueous WorkupAnti-Solvent Precipitation & Filtration

Process Visualization

SynthesisWorkflow SM1 1-Cbz-piperazine Rxn1 Reductive Amination NaBH(OAc)3, DCM, 0-25°C SM1->Rxn1 SM2 N-Boc-N-methyl- 2-aminoacetaldehyde SM2->Rxn1 Int1 Boc-Protected Intermediate Rxn1->Int1 Step 1 (92% Yield) Rxn2 Boc Deprotection 4M HCl in Dioxane Int1->Rxn2 Prod Target Compound (HCl Salt) Rxn2->Prod Step 2 (Crystallization)

Two-step scalable synthetic workflow for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate.

References

Sources

Method

Conjugation techniques using Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate linkers

Application Note: Advanced Conjugation Strategies Using Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate Linkers Introduction & Structural Rationale In the design of modern hetero-bifunctional molecules—such as Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Conjugation Strategies Using Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate Linkers

Introduction & Structural Rationale

In the design of modern hetero-bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is no longer viewed as a passive spacer. It is an active structural element that dictates physicochemical properties, target engagement, and pharmacokinetic profiles.

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS: 2253638-64-9) is a highly specialized, orthogonally protected bifunctional linker. Its architecture is meticulously designed for sequential conjugations:

  • The Free Secondary Amine (Methylamino group): Permits the formation of an N -methyl amide. This sterically hindered linkage is highly resistant to proteolytic degradation and prevents in vivo N -dealkylation, a common metabolic liability.

  • The Piperazine Core: Acts as a semi-rigid, basic loop. Upon deprotection, the piperazine nitrogen can be protonated in the acidic environment of the endosome, enhancing solubility and promoting membrane escape without the entropic penalties associated with long PEG chains[].

  • The Cbz (Carboxybenzyl) Protecting Group: Provides robust protection of the piperazine amine during the initial coupling. It is completely orthogonal to acid-labile (Boc) or base-labile (Fmoc) groups and can be cleanly removed via catalytic hydrogenolysis under neutral conditions[2].

The Causality of Reagent Selection

Why HATU for the First Coupling?

The initial conjugation involves reacting a carboxylic acid (e.g., an E3 ligase ligand or warhead) with the secondary methylamino group of the linker. Secondary amines are sterically hindered and notoriously sluggish in standard carbodiimide (EDC/DCC) couplings. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it forms a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring-group effect, utilizing hydrogen bonding to guide the hindered secondary amine into the ideal trajectory for nucleophilic attack, drastically accelerating the reaction and minimizing epimerization[3].

Why Pd/C Hydrogenolysis for Deprotection?

Following the first coupling, the Cbz group must be removed to expose the piperazine amine for the final conjugation. While strong acids (e.g., HBr/AcOH) can cleave Cbz groups, they risk degrading delicate warheads or newly formed amide bonds. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is chosen because it operates under mild, neutral conditions at room temperature. The reaction is driven to completion by the irreversible evolution of carbon dioxide and toluene gases[4].

Quantitative Benchmarks

To justify the experimental design, the following tables summarize the physicochemical advantages of piperazine linkers and the kinetic efficiency of various coupling reagents.

Table 1: Physicochemical Impact of Piperazine Linkers vs. Traditional Spacers [][5]

Linker TypeRigidityEndosomal Protonation (pH 5.5)Physiological Protonation (pH 7.4)Impact on Aqueous Solubility
Linear Alkyl Low~0%~0%Poor (Highly Lipophilic)
PEG-based Low~0%~0%Moderate (Entropic Penalty)
Piperazine Core High>95%~73 - 78%Excellent (Ionization-driven)

Table 2: Coupling Reagent Efficacy for Secondary Amines (1.0 eq Acid, 1.2 eq Amine) [3][6]

Coupling ReagentBase RequiredActive Ester IntermediateAverage Yield (2h at RT)Epimerization Risk
EDC / NHS DIPEAO-Su (Succinimidyl)35 - 50%Moderate
PyBOP DIPEAOBt (Benzotriazole)60 - 75%Low
HATU DIPEAOAt (7-Aza-benzotriazole)>90% Very Low

Conjugation Workflows & Visualizations

The overall synthetic strategy relies on a two-stage sequential coupling, separated by a clean deprotection step.

Workflow Start Target Molecule 1 (Carboxylic Acid) Coupling HATU / DIPEA Coupling (Amide Bond Formation) Start->Coupling Linker Benzyl 4-[2-(methylamino)ethyl] piperazine-1-carboxylate Linker->Coupling Intermediate Cbz-Protected Conjugate Coupling->Intermediate Forms N-methyl amide Deprotection Pd/C, H2 Gas (Cbz Hydrogenolysis) Intermediate->Deprotection FreeAmine Free Piperazine Intermediate Deprotection->FreeAmine - Toluene, - CO2 FinalCoupling Second Conjugation (Target Molecule 2) FreeAmine->FinalCoupling FinalProduct Final Heterobifunctional Molecule (PROTAC/ADC) FinalCoupling->FinalProduct

Workflow for sequential bifunctional conjugation using the Cbz-protected methylamino-piperazine linker.

Mechanism Blood Physiological pH (7.4) Piperazine predominantly neutral CellMembrane Cellular Permeability (Lipophilic State) Blood->CellMembrane Passive Diffusion Endosome Endosomal pH (5.5) Piperazine protonated (Cationic) CellMembrane->Endosome Endocytosis Escape Endosomal Escape & Enhanced Solubility Endosome->Escape pH Drop & Ionization

Mechanism of piperazine-mediated solubility enhancement and endosomal escape.

Standard Operating Protocols

Protocol A: HATU-Mediated Coupling of the Secondary Methylamine

This protocol establishes the N -methyl amide bond. It is designed as a self-validating system: the visual color change confirms activation, and the specific sequential washes during workup systematically eliminate reaction byproducts.

Reagents:

  • Carboxylic Acid (Target 1): 1.0 equivalent

  • Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate: 1.1 equivalents

  • HATU: 1.2 equivalents

  • N,N -Diisopropylethylamine (DIPEA): 3.0 equivalents

  • Anhydrous N,N -Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert nitrogen atmosphere.

  • Add DIPEA (3.0 eq) dropwise. Self-Validation Check: The solution will typically transition to a distinct yellow color within 5 minutes, confirming the formation of the highly reactive OAt-active ester[3]. Stir for 15 minutes at room temperature.

  • Coupling: Add the linker (1.1 eq) to the pre-activated mixture. Stir at room temperature for 2 to 4 hours.

  • Monitoring: Analyze the reaction via LC-MS. Look for the depletion of the starting acid and the appearance of the desired product mass ( M+H ).

  • Workup & Isolation:

    • Dilute the reaction mixture with a 10-fold volume of Ethyl Acetate (EtOAc).

    • Wash the organic layer with 1M HCl (2x) to remove unreacted linker and DIPEA.

    • Wash with saturated aqueous NaHCO3​ (2x) to remove the HOAt byproduct and any unreacted carboxylic acid.

    • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

This protocol removes the Cbz group to reveal the secondary piperazine amine. Safety and exclusion of oxygen are critical to prevent the pyrophoric ignition of the palladium catalyst.

Reagents:

  • Cbz-Protected Conjugate (from Protocol A): 1.0 equivalent

  • 10% Palladium on Carbon (Pd/C, wet, ~50% water): 10-20% w/w relative to substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas ( H2​ ) via balloon

Step-by-Step Procedure:

  • Setup: Dissolve the Cbz-protected conjugate in MeOH (approx. 0.05 M).

  • Catalyst Addition: Flush the reaction flask with Nitrogen gas. Carefully add the 10% Pd/C catalyst. Critical Safety Note: Always add Pd/C under an inert atmosphere to prevent solvent vapors from igniting upon contact with the dry catalyst[4].

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with H2​ gas from a balloon. Repeat this purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Stir the suspension vigorously at room temperature under the H2​ balloon for 2 to 6 hours. Self-Validation Check: Initial bubbling may be observed as CO2​ is liberated during the carbamate cleavage[2].

  • Monitoring: Monitor via TLC. The newly formed secondary amine will stain bright blue/purple when developed with a Ninhydrin stain and heated.

  • Workup & Isolation:

    • Purge the flask with Nitrogen to remove residual H2​ .

    • Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield the free piperazine intermediate, which is typically pure enough to be used directly in the subsequent coupling step.

References

  • ACS Medicinal Chemistry Letters. "Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation". acs.org. Available at:[Link]

  • NIH / PMC. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". nih.gov. Available at:[Link]

  • NIH / PMC. "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures". nih.gov. Available at:[Link]

Sources

Application

Incorporating Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate into solid-phase peptide synthesis

Application Note: Optimizing the Incorporation of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate in Solid-Phase Peptide Synthesis (SPPS) Target Audience: Researchers, Scientists, and Drug Development Professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimizing the Incorporation of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Briefing & Strategic Rationale

The integration of complex, non-natural diamines into peptide backbones is a cornerstone of modern peptidomimetic and PROTAC linker design. Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (CAS 2253638-64-9) is a highly versatile building block featuring a Cbz-protected piperazine ring and a terminal secondary amine (methylamino group).

Incorporating this moiety via Solid-Phase Peptide Synthesis (SPPS) presents a specific chemical challenge: the nucleophile is a sterically encumbered secondary amine. Standard carbodiimide-based coupling protocols (e.g., DIC/HOBt) often stall at the aminolysis stage when faced with the steric bulk of an N-methylated amine, leading to deletion sequences or unreacted intermediates. To achieve quantitative conversion, the synthetic strategy must pivot to highly reactive uronium-type coupling reagents—specifically COMU or HATU —paired with precise base selection to drive the kinetics of amide bond formation while suppressing epimerization.

Mechanistic Insights: Overcoming Steric Hindrance

The successful amidation of a resin-bound carboxylate (e.g., an orthogonally deprotected Asp/Glu side chain or a C-terminal safety-catch linker) with a secondary amine relies entirely on the electrophilicity of the active ester intermediate.

Historically, HATU has been the gold standard for hindered amines due to the "7-aza effect" (anchimeric assistance) provided by its HOAt leaving group, which accelerates aminolysis[1]. However, HATU exists predominantly in its less reactive aminium (guanidinium) form in the solid state and carries the explosive risks associated with benzotriazoles[1][2].

COMU , a third-generation reagent, solves these issues. It is a true uronium salt based on an Oxyma leaving group and a morpholino carbon skeleton[2][3]. The Oxyma ester is exceptionally electrophilic, and the morpholino oxygen acts as an internal hydrogen-bond acceptor, further stabilizing the transition state during nucleophilic attack by the bulky methylamino group of our target building block[2].

Mechanism A Resin-Bound Carboxylate B COMU / TMP (Activation) A->B Deprotonation C O-Acyluronium Intermediate B->C Nucleophilic Attack D Oxyma Active Ester C->D Oxyma Displacement F Amide Bond Formation D->F Aminolysis E Benzyl 4-[2-(methylamino)ethyl] piperazine-1-carboxylate E->F Secondary Amine Nucleophile

Fig 1: Mechanism of COMU-mediated activation and subsequent secondary amine aminolysis.

Causality in Reagent Selection:
  • Coupling Reagent (COMU): Chosen over HATU because it matches or exceeds HATU's efficiency for sterically hindered sequences while eliminating explosive decomposition risks[2][4].

  • Base (TMP / 2,4,6-collidine): Standard DIEA can promote epimerization of the activated carboxylate due to its basicity. TMP provides optimal pH buffering for COMU activation without triggering racemization[2][3].

  • Protecting Group Strategy: The Cbz group on the piperazine N1 is completely stable to standard Fmoc-SPPS conditions (20% piperidine) and global TFA cleavage. It will remain intact on the final cleaved peptide, allowing for orthogonal post-synthetic modifications (e.g., removal via Pd/C hydrogenolysis).

Quantitative Data: Coupling Reagent Efficacy

The following table summarizes the kinetic and safety profiles of various coupling systems when reacting a resin-bound carboxylate with a hindered secondary amine.

Coupling SystemActive IntermediatePreferred BaseRelative Aminolysis Rate (Sec. Amine)Epimerization RiskSafety / Stability Profile
DIC / HOBt OBt EsterNone / DIEASlow (Prone to failure)ModerateSafe, but low efficiency
HBTU OBt EsterDIEAModerateModerateSafe, standard use
HATU OAt EsterDIEA / TMPVery FastLowExplosive risk (HOAt-based)[2]
COMU Oxyma EsterTMPExceptionally Fast Very Low Safe (Oxyma-based) [2]

Self-Validating Experimental Protocol

Standard colorimetric tests (e.g., Kaiser or Chloranil) are designed to detect resin-bound amines. Because this protocol involves reacting a resin-bound carboxylate with an amine in solution, colorimetric tests are fundamentally incompatible. This protocol employs a self-validating LC-MS micro-cleavage system to ensure absolute data integrity before proceeding to global cleavage.

Workflow Step1 1. Orthogonal Deprotection Remove Allyl/OAll from Resin-Bound Carboxylate Step2 2. Micro-Cleavage Checkpoint LC-MS Verification of Free Acid Step1->Step2 Validate Step3 3. COMU/TMP Activation Form Oxyma Active Ester on Resin (3 min) Step2->Step3 Proceed if >95% Step4 4. Amine Coupling Add Piperazine Derivative (60-120 min) Step3->Step4 React Step5 5. Micro-Cleavage Checkpoint LC-MS Verification of Amide Bond Step4->Step5 Validate

Fig 2: Self-validating SPPS workflow for coupling hindered secondary amines to resin-bound acids.

Phase 1: Preparation & Orthogonal Deprotection

Assumes a resin-bound peptide with an Fmoc-Glu(OAll)-OH or Asp(OAll)-OH residue.

  • Swelling: Swell 0.1 mmol of peptide resin in anhydrous DMF for 30 minutes. Drain.

  • Allyl Deprotection: Treat the resin with a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM (3 mL).

  • Agitation: Agitate under argon in the dark for 30 minutes. Drain and repeat once.

  • Washing: Wash the resin extensively with DCM (5x), 0.5% sodium diethyldithiocarbamate in DMF (3x to remove Pd), and DMF (5x).

  • Validation Checkpoint 1: Remove ~1 mg of resin. Treat with 50 µL of TFA/H2O (95:5) for 1 hour. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the complete removal of the Allyl group (appearance of the free carboxylic acid mass).

Phase 2: COMU-Mediated Coupling of the Piperazine Derivative
  • Reagent Preparation: In a clean vial, dissolve COMU (0.3 mmol, 3 eq) in 1.5 mL of anhydrous DMF (or NMP for microwave applications)[2].

  • Activation: Add TMP (2,4,6-collidine) (0.6 mmol, 6 eq) to the COMU solution. Add this activation cocktail directly to the resin containing the free carboxylate. Agitate for exactly 3 minutes at room temperature to form the Oxyma active ester[4].

  • Amine Addition: Dissolve Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (0.3 mmol, 3 eq) in 0.5 mL of DMF. Add this solution to the activated resin.

  • Coupling: Agitate the reaction mixture at room temperature for 60 to 120 minutes. Note: For highly hindered sequences, a double coupling (draining the resin and repeating Phase 2) is recommended[4].

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 x 3 mL) and DCM (5 x 3 mL).

Phase 3: Final Validation & Global Cleavage
  • Validation Checkpoint 2 (Critical): Remove ~1 mg of resin. Cleave with 50 µL of TFA/H2O/TIPS (95:2.5:2.5) for 1 hour. Analyze via LC-MS. You must observe the mass shift corresponding to the addition of the piperazine derivative (+295.19 Da, minus H2O from the condensation). Do not proceed to global cleavage until >95% conversion is confirmed.

  • Global Cleavage: Treat the bulk resin with standard cleavage cocktail (e.g., TFA/TIPS/H2O 95:2.5:2.5) for 2 hours.

  • Isolation: Precipitation in cold diethyl ether will yield the crude peptide. Crucial Note: The Cbz protecting group on the piperazine ring is completely stable to TFA and will remain on your final isolated product.

References

  • A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Benchchem.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptidechemistry.org.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • COMU: A third generation of uronium-type coupling reagents. Luxembourg Bio Technologies.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography Purification of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Welcome to the technical support center for the purification of piperazine-containing compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of piperazine-containing compounds. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with and purifying Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. This molecule, with its multiple basic nitrogen centers, presents a unique set of challenges in flash chromatography. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges and achieve high-purity product with excellent recovery.

Understanding the Molecule: Key to Successful Purification

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate possesses several structural features that influence its chromatographic behavior:

  • Two Basic Centers: The piperazine ring and the secondary methylamino group are both basic. This makes the molecule susceptible to strong interactions with the acidic silanol groups on the surface of standard silica gel.[1]

  • Polarity: The presence of multiple nitrogen and oxygen atoms imparts significant polarity to the molecule.

  • Potential for Hydrogen Bonding: The secondary amine is a hydrogen bond donor, while the nitrogens and carbonyl oxygen are hydrogen bond acceptors, further increasing potential interactions with the stationary phase.

These characteristics are the primary cause of common purification issues such as peak tailing, poor resolution, and even irreversible adsorption to the column.[1]

Troubleshooting Guide: From Tailing Peaks to Low Recovery

This section addresses specific problems you may encounter during the flash chromatography purification of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate.

Problem 1: Severe Peak Tailing or Streaking

Symptom: The eluted compound appears as a broad, asymmetrical peak with a "tail" that slowly bleeds off the column, often co-eluting with impurities.

Root Cause Analysis:

Peak tailing is the most frequent issue when purifying amines on silica gel.[1] It stems from strong, non-ideal interactions between the basic amine functional groups and the acidic silanol (Si-OH) groups on the silica surface.[1] This acid-base interaction leads to a slow desorption rate, causing the characteristic tailing.

Solutions:

  • Mobile Phase Modification (First Line of Defense):

    • Add a Basic Modifier: The most effective and common solution is to add a small amount of a competing base to your mobile phase.[1][2] This base "neutralizes" the active silanol sites, preventing your target compound from binding too strongly.[1]

      • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent.[1] This is often sufficient to significantly improve peak shape.[3]

      • Ammonia Solution: For very basic compounds, a solution of 1-2% concentrated ammonium hydroxide in your polar solvent (e.g., methanol) can be used.[1][4]

  • Stationary Phase Selection (Alternative Strategy):

    • Amine-Functionalized Silica: Using a column packed with amine-functionalized silica can provide excellent results.[3][5] This stationary phase has a less acidic surface, which minimizes the problematic interactions with basic analytes.[3][5]

    • Neutral Alumina: Basic or neutral alumina can also be an alternative to silica gel for the purification of basic compounds.[6][7]

Experimental Protocol: Deactivating Silica Gel with Triethylamine

  • Solvent System Selection: Based on Thin Layer Chromatography (TLC) analysis, determine a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.[8]

  • Eluent Preparation: Prepare your chosen mobile phase. To this mixture, add triethylamine to a final concentration of 1% (v/v). For example, to prepare 1 liter of eluent, add 10 mL of TEA to 990 mL of your solvent mixture.

  • Column Equilibration: Before loading your sample, flush the silica gel column with at least 3-5 column volumes of the TEA-containing mobile phase. This ensures the silica surface is fully deactivated.[2]

  • Sample Loading and Elution: Proceed with your standard sample loading and elution protocol using the TEA-modified eluent.

Problem 2: Poor Resolution and Separation from Impurities

Symptom: Your target compound co-elutes with starting materials or byproducts, resulting in impure fractions.

Root Cause Analysis:

Poor resolution can be due to an unoptimized solvent system, improper sample loading, or overloading the column.

Solutions:

  • Optimize the Mobile Phase with TLC:

    • Thin Layer Chromatography is an invaluable tool for method development.[5][9] Screen various solvent systems to find one that provides the best separation between your product and impurities. Aim for a ΔRf (difference in Rf values) of at least 0.2.

    • A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.[2][10]

  • Refine Your Sample Loading Technique:

    • Dry Loading: If your crude product has poor solubility in the initial mobile phase or is dissolved in a strong solvent like methanol, dry loading is highly recommended.[11][12] Dissolve your sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2][11] This powder can then be loaded onto the top of your column.[2] Dry loading prevents band broadening caused by a strong sample solvent.[12]

    • Liquid Loading: If you must use liquid loading, dissolve your sample in the minimum possible volume of the mobile phase or a slightly weaker solvent.[8][12] Injecting a large volume of a strong solvent will lead to poor separation.[12]

Diagram: Troubleshooting Workflow for Poor Resolution

G cluster_0 Without Basic Modifier cluster_1 With Basic Modifier (e.g., TEA) Amine_NoMod Basic Amine Adsorption_Strong Strong Acid-Base Interaction Amine_NoMod->Adsorption_Strong Silanol Acidic Silanol (Si-OH) Silanol->Adsorption_Strong Tailing Peak Tailing Adsorption_Strong->Tailing Amine_WithMod Basic Amine Adsorption_Weak Weak Interaction Amine_WithMod->Adsorption_Weak Silanol_Mod Acidic Silanol (Si-OH) Silanol_Mod->Adsorption_Weak TEA Triethylamine (TEA) TEA->Silanol_Mod Neutralizes SharpPeak Symmetrical Peak Adsorption_Weak->SharpPeak

Sources

Optimization

Resolving solubility issues of Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate in polar solvents

Welcome to the technical support guide for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. This document provides in-depth troubleshooting for common solubility challenges encountered by researchers. Our goal is to equip you with the scientific principles and practical methodologies to ensure successful experimental outcomes.

Understanding the Molecule: Why Solubility Can Be a Challenge

Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is a multifaceted molecule with distinct chemical domains that govern its solubility. Understanding its structure is the first step in troubleshooting.

  • Piperazine and Methylamino Groups: The core structure contains two basic nitrogen atoms—one in the piperazine ring and one in the ethylamino side chain. These sites are readily protonated in acidic conditions. In their neutral (free base) form, which predominates at neutral or basic pH, the molecule is less polar and thus exhibits lower solubility in aqueous media.[1]

  • Benzyl Carbamate Group: This functional group adds a degree of lipophilicity (a tendency to dissolve in non-polar solvents) and can be susceptible to chemical degradation, particularly hydrolysis, outside of a stable pH range.[2]

  • Overall Polarity: The combination of non-polar (benzyl ring) and polar/ionizable (amines) groups means that its solubility is highly dependent on the properties of the solvent, most critically its pH.

This guide will walk you through a logical sequence of steps to overcome these intrinsic properties.

Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common issues and provides initial, straightforward solutions.

Q1: My compound won't dissolve in neutral aqueous buffers (e.g., Water, PBS pH 7.4). Why is this happening?

Answer: This is the most frequently encountered issue and is expected based on the molecule's chemistry. At a neutral pH of 7.4, the basic nitrogen atoms on the piperazine ring and the side chain are primarily in their neutral, uncharged "free base" form. This form is significantly less polar and, therefore, has low intrinsic solubility in polar solvents like water. To improve solubility, you must increase the polarity of the molecule, which is most effectively achieved by protonating it to form a salt.[1]

Q2: What is the most effective first step to dissolve Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate?

Answer: The most direct and effective strategy is pH-dependent solubilization . By preparing a stock solution in a mildly acidic buffer, you can convert the compound into its more soluble hydrochloride or citrate salt form in situ.

Protocol 1: Preparation of an Acidified Aqueous Stock Solution

  • Select an Acidic Buffer: Prepare a buffer such as 0.1 M Hydrochloric Acid (HCl) or 0.1 M Citric Acid. A target pH of 2-4 is a good starting point.

  • Weigh Compound: Accurately weigh the required amount of your compound.

  • Initial Dissolution: Add a portion of the cold (2-8°C) acidic buffer to the solid compound. Using a cold solvent can help mitigate potential degradation during the initial exothermic dissolution of the salt.

  • Agitate: Vigorously vortex or stir the mixture. A magnetic stirrer is recommended for uniform mixing.

  • Sonication (Optional): If dissolution is slow, sonicate the vial in a cold water bath for brief 2-3 minute intervals. This uses ultrasonic waves to break up solid aggregates. Avoid allowing the solution to heat up.

  • Final Volume Adjustment: Once the solid is fully dissolved, carefully add the acidic buffer to reach your final target concentration and mix thoroughly.

  • Self-Validation Check: The solution should be clear and free of any visible particulates. A successfully prepared stock solution will remain clear after sitting at room temperature for a short period.

Q3: I successfully dissolved the compound in an acidic stock, but it precipitated when I diluted it into my neutral (pH 7.4) experimental medium. What should I do?

Answer: This is a classic problem of exceeding the compound's solubility limit at the final pH. When you add your small volume of acidic stock to the large volume of neutral buffer, the overall pH equilibrates back to neutral. This converts the soluble salt form back to the poorly soluble free base, causing it to precipitate or "crash out" of the solution.

Troubleshooting Strategies:

  • Decrease Final Concentration: The simplest solution is to lower the final concentration of the compound in your experiment to a level below its solubility limit at pH 7.4.

  • Incorporate a Co-solvent: Adding a small percentage of a water-miscible organic solvent to your final experimental medium can help keep the compound dissolved. Dimethyl sulfoxide (DMSO) is a common choice. A final concentration of 0.1-0.5% DMSO is often sufficient and well-tolerated in many biological assays.[1]

  • pH "Shock" Mitigation: Instead of adding the stock directly to the final buffer volume, add the stock to a smaller volume of the buffer first while vortexing, then slowly bring it up to the final volume. This can sometimes prevent localized high concentrations that initiate precipitation.

Advanced Troubleshooting & Optimization

If basic pH adjustments are insufficient or incompatible with your experimental constraints, these advanced strategies can be employed.

Q4: My experiment is pH-sensitive and I cannot use an acidic solution. What are my alternatives?

Answer: When pH modification is not an option, the primary alternative is to use organic co-solvents to create a more favorable solvation environment. The goal is typically to prepare a concentrated stock solution in 100% organic solvent, which can then be diluted into the aqueous medium.

Table 1: Recommended Solvents for Initial Screening

Solvent TypeSolventTypical UseConsiderations
Polar Aprotic Dimethyl Sulfoxide (DMSO)Gold standard for creating high-concentration stocks of poorly soluble compounds.[1]Can be toxic to cells at >1% v/v. Use high-purity, anhydrous grade.
N,N-Dimethylformamide (DMF)Similar to DMSO, a very strong organic solvent.Higher toxicity profile than DMSO; use with caution.
Polar Protic Ethanol (EtOH) / Methanol (MeOH)Good for compounds with hydrogen-bonding capabilities.[3]Less effective than DMSO for highly lipophilic compounds. Can evaporate quickly.
Glycols Polyethylene Glycol 400 (PEG 400)Often used in preclinical formulations to improve solubility.[1]Can increase the viscosity of the solution.

Protocol 2: Co-Solvent Solubility Screening

  • Aliquot Compound: Dispense a small, pre-weighed amount (e.g., 1 mg) of the compound into several separate vials.

  • Add Solvent: To each vial, add a small, precise volume (e.g., 100 µL) of a different test solvent from Table 1.

  • Agitate and Observe: Vortex each vial vigorously for 1-2 minutes.

  • Assess Solubility: Visually inspect for complete dissolution. If it dissolves, you can incrementally add more compound to estimate the maximum solubility. If it doesn't, you can add more solvent to determine the concentration at which it does dissolve.

  • Select Best Candidate: Choose the solvent that dissolves the compound at the highest concentration for preparing your primary stock solution.

Q5: Is it safe to heat the solution to force my compound to dissolve?

Answer: Heating can be used, but with significant caution. While solubility generally increases with temperature, elevated temperatures can also accelerate the chemical degradation of the compound, especially the hydrolysis of the benzyl carbamate functional group.[4]

Protocol 3: Controlled Heating for Solubilization

  • Initial Attempt: First, always attempt dissolution at room temperature or in the cold, as per Protocol 1 or 2.

  • Gentle Warming: If the compound remains insoluble, warm the solution in a water bath to 37-40°C. Do not exceed 50°C.

  • Agitate: Stir or vortex the solution periodically while warming.

  • Crucial Validation Step: After the compound has dissolved, allow the solution to cool back to room temperature. It must remain clear. If precipitation occurs upon cooling, you have created an unstable, supersaturated solution, and this method is not suitable for your required concentration. You must either work at a lower concentration or add a co-solvent to stabilize the solution.

Q6: My prepared solution changes color or seems to lose activity over time, even when stored. What is happening?

Answer: This indicates chemical instability. The likely culprits are hydrolysis or oxidation.

  • Hydrolysis: The carbamate ester linkage can be cleaved by water, especially at pH values that are strongly acidic or basic.

  • Oxidation: The amine functional groups can be susceptible to oxidation, which is often accelerated by exposure to air and light.[4]

Best Practices for Ensuring Stability:

  • Prepare Fresh Solutions: The most reliable approach is to prepare solutions immediately before use.

  • Proper Storage: If storage is necessary, store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect from Light: Use amber-colored vials or wrap vials in aluminum foil to prevent photodegradation.[4]

  • Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

Visual Troubleshooting Workflows

The following diagrams provide a systematic approach to resolving solubility issues.

Caption: Systematic workflow for troubleshooting solubility.

G cluster_low_ph Low pH (e.g., pH < 5) cluster_neutral_ph Neutral pH (e.g., pH 7.4) cluster_high_ph High pH (e.g., pH > 9) node_low R-NH2+- (Protonated Amine) HIGH SOLUBILITY (Salt Form) node_neutral R-N- (Free Base) LOW SOLUBILITY node_low->node_neutral Add Base node_neutral->node_low Add Acid node_high Potential for Carbamate Hydrolysis & Degradation AVOID node_neutral->node_high Add Base

Caption: Relationship between pH and compound state.

Summary of Troubleshooting Strategies

Table 2: Quick Reference Troubleshooting Guide

ProblemLikely CauseRecommended Solution(s)
Initial Insolubility Compound is in its poorly soluble free base form at neutral pH.Prepare stock solution in a mildly acidic buffer (pH 2-4) to form a soluble salt.[1]
Precipitation on Dilution Dilution into neutral buffer raises the pH, converting the compound back to its free base form.Lower the final concentration; add a small amount of co-solvent (e.g., 0.5% DMSO) to the final medium.
pH Adjustment Not Possible Experimental constraints prevent the use of acidic conditions.Prepare a high-concentration stock in an organic solvent like DMSO or Ethanol and dilute carefully.[1]
Solution is Unstable Supersaturated solution created by heating.Ensure solution remains clear after cooling to room temperature. If not, reduce concentration or add a stabilizing co-solvent.
Solution Degrades Over Time Hydrolysis of the carbamate group or oxidation of the amine groups.[2][4]Prepare solutions fresh. Store frozen in single-use aliquots. Protect from light.

References

  • Ascendia Pharma. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]

  • PubChem. Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • PubMed. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266). Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Impurity Control for Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Welcome to the Technical Support Center. Scaling up the synthesis of highly polar, multi-nitrogen heterocycles like Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate presents significant process chemistry challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Scaling up the synthesis of highly polar, multi-nitrogen heterocycles like Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate presents significant process chemistry challenges. This guide is designed for drug development professionals and process chemists, providing mechanistic insights, troubleshooting matrices, and self-validating protocols to eliminate impurities at their source.

Synthetic Workflow & Impurity Mapping

Understanding the critical branch points in your synthetic route is the first step to controlling the impurity profile. The diagram below illustrates the standard three-step scale-up pathway and the specific junctures where major impurities are generated.

ImpurityPathway SM Piperazine Core (Starting Material) Step1 Cbz-Cl Addition (pH Controlled) SM->Step1 Int1 Mono-Cbz-Piperazine (Intermediate 1) Step1->Int1 Imp1 Bis-Cbz Impurity (Over-protection) Step1->Imp1 Poor mixing / Excess Cbz-Cl Step2 Alkylation with Boc-N(Me)CH2CH2Cl Int1->Step2 Int2 Boc-Protected Intermediate Step2->Int2 Imp2 Quaternary Salt (Over-alkylation) Step2->Imp2 High Temp / Excess Reagent Step3 Acidic Deprotection (HCl/Dioxane) Int2->Step3 Final Target API: Benzyl 4-[2-(methylamino)ethyl] piperazine-1-carboxylate Step3->Final Imp3 Incomplete Deprotection (Residual Boc) Step3->Imp3 Short Rxn Time / Weak Acid

Synthetic workflow mapping critical impurity branch points during scale-up.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q1: Why does the bis-Cbz piperazine impurity persist during the initial protection step on a kilogram scale, despite using strictly stoichiometric Cbz-Cl? A: On a larger scale, mixing inefficiencies create localized zones of high Cbz-Cl concentration. Before the reagent can homogeneously disperse, a single piperazine molecule may react twice. Process chemistry dictates that reactions working well on a milligram scale often fail on a kilogram scale due to these mass-transfer limitations[1]. Causality & Solution: To mitigate this, rely on thermodynamic control rather than stoichiometry. By maintaining the reaction pH strictly between 2.0 and 3.0, one of the piperazine nitrogens remains protonated (as a piperazinium ion). Because the protonated nitrogen is non-nucleophilic, the molecule is chemically forced into strict mono-protection[2].

Q2: During the alkylation step, we observe significant dimerization and quaternary ammonium salt formation. How can this be suppressed? A: This is a classic over-alkylation issue inherent to piperazine chemistry[3]. The secondary amine of the alkylating agent (N-methyl-2-chloroethanamine) can self-condense, and the newly formed tertiary amine on the piperazine ring can undergo a second alkylation event. Causality & Solution: Mask the secondary amine of the alkylating agent with a tert-butyloxycarbonyl (Boc) group prior to the reaction. Furthermore, controlling the temperature (<60°C) and using a mild, sterically hindered base (like K2​CO3​ or DIPEA) prevents the piperazine N4 from acting as a nucleophile a second time, thus halting quaternary salt formation.

Q3: What is the most reliable method to purge structurally similar alkylated impurities during final isolation? A: Piperazine derivatives are highly polar and basic, making standard silica gel chromatography unviable and costly for scale-up[4]. Causality & Solution: Exploit the basicity of the piperazine core. Symmetrical impurities (like bis-Cbz piperazine) are neutral. By acidifying the crude mixture, the target mono-basic product becomes water-soluble, allowing neutral impurities to be washed away with organic solvents. For structurally similar basic impurities, precipitation as a dihydrochloride salt or selective crystallization effectively purges byproducts that do not crystallize readily[2][4]. If heavy metal catalysts were used in upstream steps, anionic exchange resins or activated carbon treating should be employed, as they vastly outperform standard filtration for degraded amine purification[5].

Troubleshooting Guide: Specific Scale-Up Issues

Problem: High levels of des-methyl impurity detected in the final API.

  • Root Cause: The Boc-N(Me)CH2CH2Cl alkylating agent contained unmethylated defects from its own upstream synthesis, or the methyl group was lost during harsh deprotection.

  • Intervention: Implement a strict GC-MS screening protocol for the alkylating agent prior to use. Ensure the starting material contains <0.15% of the unmethylated analog. Do not use hydrobromic acid (HBr) for deprotection, as harsh conditions can cause partial demethylation; stick to HCl in dioxane.

Problem: The final product fails heavy metal specification limits (e.g., >10 ppm Palladium or Iron).

  • Root Cause: If a reductive amination pathway was chosen over direct alkylation, catalytic metals often chelate strongly to the diamine backbone of the product.

  • Intervention: Route the aqueous process stream through an anionic exchange resin bed or activated carbon filter prior to final crystallization. Carbon treating is highly effective at breaking amine-metal chelates and removing UV-active degradation species[5].

Problem: Yield drops significantly during the aqueous workup of the Boc-deprotected final product.

  • Root Cause: Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate is highly water-soluble, especially when protonated.

  • Intervention: Ensure the aqueous layer is basified to a pH > 12 using cold concentrated NaOH before extraction. Use a mixed solvent system (e.g., Dichloromethane:Isopropanol 3:1) to enhance the extraction efficiency of the highly polar free base[3].

Quantitative Data Summary

The following table summarizes the critical impurity limits and the validated control strategies required for GMP scale-up.

ImpurityOrigin / StepMechanistic Control StrategyAcceptable Limit
Bis-Cbz Piperazine Over-protection (Step 1)pH 2.0–3.0 control; Acid/Base differential extraction< 0.50%
Quaternary Salt Over-alkylation (Step 2)Temperature < 60°C; Use of Boc-protected alkylating agent< 0.10%
Des-methyl Piperazine Reagent Defect (Step 2)GC-MS pre-screening of alkylating agent< 0.15%
Residual Boc-Intermediate Incomplete DeprotectionMonitor CO2​ evolution; Minimum 2 hr hold time< 0.20%
Heavy Metals (Pd/Fe) Catalytic carryoverActivated carbon / Anionic exchange resin treatment< 10 ppm

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following protocols feature built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: pH-Controlled Synthesis of Mono-Cbz-Piperazine

This protocol utilizes phase-switching to self-purify the intermediate.

  • Dissolution: Dissolve piperazine hexahydrate (1.5 eq) in distilled water. Cool the reactor to 0–5°C.

  • pH Adjustment: Slowly add 6M HCl until the solution pH stabilizes at exactly 2.5.

    • Validation Check: Use a calibrated inline pH probe. The pH must remain between 2.0 and 3.0 for 15 minutes. If pH > 3.0, the risk of bis-Cbz formation increases exponentially.

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.0 eq) dropwise over 2 hours, maintaining rigorous stirring and a temperature <10°C.

  • Phase-Switch Extraction (Critical): The reaction mixture is currently acidic. Add Ethyl Acetate (EtOAc) and stir for 15 minutes, then separate the layers.

    • Validation Check: Analyze the EtOAc layer via TLC. You will observe the bis-Cbz impurity (neutral, organic-soluble) in this layer. Discard this organic layer to permanently purge the bis-Cbz impurity.

  • Isolation: Basify the remaining aqueous layer to pH 11 using 50% NaOH. Extract with fresh EtOAc. The mono-Cbz piperazine (now a neutral free base) will partition into the organic layer. Dry over Na2​SO4​ and concentrate.

Protocol B: Alkylation and Self-Indicating Deprotection
  • Alkylation: Dissolve Mono-Cbz-piperazine (1.0 eq) and tert-butyl (2-chloroethyl)(methyl)carbamate (1.05 eq) in Acetonitrile. Add K2​CO3​ (2.0 eq).

  • Heating: Heat to 55°C for 16 hours.

    • Validation Check: Monitor by LC-MS. The target mass is [M+H]+=378.2 . If a mass of 478.3 (quaternary ammonium salt) exceeds 0.5% area, immediately cool the reactor to <10°C to quench the over-alkylation.

  • Deprotection: After aqueous workup and solvent swap to Dioxane, add 4M HCl in Dioxane (5.0 eq) at room temperature.

    • Validation Check (Physical): Observe the reactor sight glass for gas evolution ( CO2​ and isobutylene release). The deprotection is not complete until bubbling has entirely ceased. Once bubbling stops, enforce a mandatory 1-hour hold time before proceeding to final isolation to ensure <0.20% residual Boc-intermediate.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor National Center for Biotechnology Information (PMC)[Link]

  • A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block MDPI[Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating Office of Scientific and Technical Information (OSTI) [Link]

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

Comprehensive Safety and Operational Guide: Handling Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate As a Senior Application Scientist, I frequently consult on the safe integration of reactive amine building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

As a Senior Application Scientist, I frequently consult on the safe integration of reactive amine building blocks into drug discovery workflows. Benzyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate (frequently handled as a hydrochloride salt, CAS 2253638-64-9) is a highly versatile intermediate. However, its structural motifs—a piperazine ring coupled with a secondary methylamine—impart significant chemical reactivity that translates directly to biological hazards.

This guide provides a self-validating, mechanistic approach to Personal Protective Equipment (PPE), operational handling, and disposal. By understanding the chemical causality behind the hazards, researchers can ensure safety through scientific logic rather than rote memorization.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design an effective safety protocol, we must first understand the chemical causality of the hazards. Aliphatic amines and piperazine derivatives are strong organic bases and potent nucleophiles.

Table 1: Hazard Causality and Physiological Impact

Hazard ClassificationChemical MechanismPhysiological Consequence
Corrosivity (Skin/Eye) The basic secondary amine abstracts protons from moisture in tissues, generating hydroxide ions ( OH− ). This causes saponification of lipid bilayers and solubilization of structural proteins.Liquefaction necrosis, severe chemical burns, and irreversible corneal damage[1].
Sensitization Piperazine rings can act as haptens, covalently binding to endogenous proteins to form immunogenic complexes recognized by the immune system.Allergic contact dermatitis, respiratory sensitization, and asthma-like symptoms upon repeated exposure[2].
Inhalation Toxicity Aerosolized powders or vapors directly interact with the mucosal lining of the upper respiratory tract, causing immediate localized pH spikes.Severe respiratory irritation, coughing, and potential pulmonary edema[3].

Engineered Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling concentrated piperazine derivatives. The PPE matrix must be engineered to prevent both acute corrosive contact and chronic sensitizing exposure.

Table 2: PPE Requirements and Permeation Logic

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber or Laminate.Amines can rapidly permeate thin nitrile, especially when dissolved in polar aprotic solvents (e.g., DMF, DMSO). Butyl rubber provides superior resistance to basic amines.
Eye/Face Protection Tight-fitting chemical splash goggles + Polycarbonate Face Shield.Safety glasses with side shields do not protect against aerosolized dust or pressurized liquid splashes. Amine contact with the cornea causes rapid, irreversible damage[1].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Prevents inhalation of sensitizing dust particles. If handling volatile solutions outside a hood, a half-mask with organic vapor/acid gas cartridges is required.
Body Protection Flame-resistant (FR) lab coat + chemical-resistant apron.Prevents dust accumulation on street clothes and provides a barrier against corrosive liquid penetration.

Operational Plan: Step-by-Step Methodology

Every step in handling this compound must be designed to minimize aerosolization and control exothermic neutralization reactions.

Workflow: Precision Weighing and Dissolution

  • Environmental Control: Conduct all operations inside a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm). Verify flow before opening the container.

  • Static Mitigation: Piperazine powders often carry static charges, leading to spontaneous aerosolization. Pass an anti-static ionizer (e.g., Zerostat gun) over the weighing boat and spatula before transferring the solid.

  • Transfer Protocol: Weigh the material directly into a tared, sealable secondary container (e.g., a scintillation vial). Do not transport open weighing boats across the laboratory.

  • Solvent Addition: When dissolving the base or the hydrochloride salt, add the solvent dropwise. The solvation of amines can be highly exothermic. If neutralizing the hydrochloride salt with a base (e.g., DIPEA or K2​CO3​ ), perform the reaction in an ice bath to control heat generation.

  • Decontamination: After handling, wipe down the balance and surrounding surfaces with a 1-2% acetic acid solution. The mild acid neutralizes residual free base amines into water-soluble, non-volatile acetate salts, which can then be wiped away with water[4].

HandlingWorkflow Start Pre-Operation Assessment FumeHood Verify Fume Hood Flow (>80 fpm) Start->FumeHood PPE Don PPE Matrix (Butyl Gloves, Goggles) FumeHood->PPE Weighing Weighing Protocol (Anti-static tools) PPE->Weighing Dissolution Solvent Addition (Exothermic Control) Weighing->Dissolution Transfer Sealed Transfer (Secondary Containment) Dissolution->Transfer Decon Decontamination (1-2% Acetic Acid wash) Transfer->Decon

Standard Operating Procedure for Handling Reactive Piperazine Derivatives.

Spill Response and Disposal Plan

A spill of an amine-containing building block requires immediate, calculated action to prevent respiratory sensitization and facility contamination.

Emergency Spill Response Methodology:

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize exhaust, or if the spill is outside the hood, increase room ventilation.

  • PPE Escalation: Responders must don heavy-duty butyl gloves, a face shield, and a P100/Organic Vapor respirator before approaching the spill.

  • Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust, as the basic amine can react exothermically with organic materials.

  • Neutralization: Carefully apply a dilute acidic neutralizing agent (e.g., sodium bisulfate solution or dilute acetic acid) to the spill perimeter, working inward. This converts the volatile, corrosive free base into a stable salt[4].

  • Collection (Solid Spill): For powder spills, avoid dry sweeping, which generates hazardous dust. Use wet sweeping techniques (dampening the powder with a compatible solvent or water) before scooping it into a hazardous waste container.

Disposal Routing: Do not dispose of piperazine derivatives in standard aqueous waste streams due to their toxicity to aquatic life[2].

  • Method: Collect all contaminated absorbents, PPE, and neutralized solutions into a clearly labeled, sealable polyethylene container.

  • Destruction: The waste must be routed to a licensed hazardous waste facility. The standard destruction method is to dissolve or mix the material with a combustible solvent and incinerate it in a facility equipped with a chemical scrubber (to capture toxic nitrogen oxide ( NOx​ ) emissions generated during combustion)[5].

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Evacuate Evacuate & Ventilate Solid->Evacuate Liquid->Evacuate Neutralize Neutralize (Dilute Acid) Evacuate->Neutralize Sweep Wet Sweeping (Avoid Dust) Evacuate->Sweep Absorb Inert Absorbent (Sand/Vermiculite) Neutralize->Absorb Dispose Hazardous Waste Disposal Sweep->Dispose Absorb->Dispose

Emergency Spill Response and Remediation Logic Tree.

References

  • Title: Piperazine, anhydrous, 6255E-2 - Safety Data Sheet Source: Kishida Chemical URL: [Link]

  • Title: SAFETY DATA SHEET - Dimethyl alkyl amines Source: Kao Chemicals URL: [Link]

Sources

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